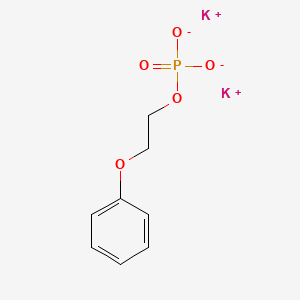

Dipotassium 2-phenoxyethyl phosphate

CAS No.: 68511-20-6

Cat. No.: VC18459635

Molecular Formula: C8H9K2O5P

Molecular Weight: 294.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68511-20-6 |

|---|---|

| Molecular Formula | C8H9K2O5P |

| Molecular Weight | 294.32 g/mol |

| IUPAC Name | dipotassium;2-phenoxyethyl phosphate |

| Standard InChI | InChI=1S/C8H11O5P.2K/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;;/h1-5H,6-7H2,(H2,9,10,11);;/q;2*+1/p-2 |

| Standard InChI Key | MPRREXQEDRAEKG-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C(C=C1)OCCOP(=O)([O-])[O-].[K+].[K+] |

Introduction

Dipotassium 2-phenoxyethyl phosphate is a chemical compound with the molecular formula C8H9K2O5P. It is a derivative of 2-phenoxyethanol, which is commonly used in various applications such as cosmetics and pharmaceuticals. The compound is synthesized by reacting 2-phenoxyethyl dihydrogen phosphate with potassium hydroxide to form the dipotassium salt.

Synthesis and Preparation

The synthesis of dipotassium 2-phenoxyethyl phosphate involves the reaction of 2-phenoxyethyl dihydrogen phosphate with potassium hydroxide. This process typically results in the formation of the dipotassium salt, which is highly soluble in water.

Applications and Uses

While specific applications of dipotassium 2-phenoxyethyl phosphate are not extensively documented, compounds with similar structures are often used in various industrial and pharmaceutical contexts. The presence of potassium ions suggests potential use in electrolyte solutions or as a buffering agent, similar to other phosphate compounds.

Research Findings

Research on dipotassium 2-phenoxyethyl phosphate is scarce, and detailed studies are not readily available. The compound's properties and potential applications would benefit from further investigation to fully understand its utility and safety profile.

Future Research Directions:

-

Chemical Stability and Reactivity: Investigate the compound's stability under different conditions and its reactivity with other substances.

-

Biological Applications: Explore potential biological applications, including its interaction with biological systems and potential toxicity.

-

Industrial Uses: Assess its suitability for industrial processes, such as manufacturing or formulation of products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume